BSSO

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

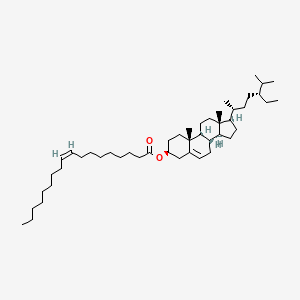

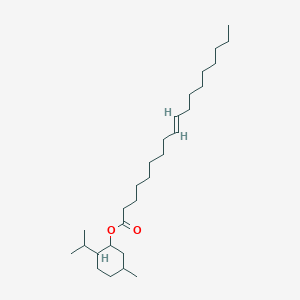

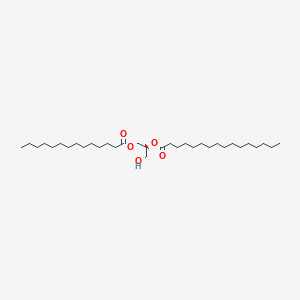

Beta-Sitosteryl oleate: is a phytosterol ester formed by the esterification of beta-sitosterol and oleic acid. Phytosterols are plant-derived sterols that are structurally similar to cholesterol. Beta-sitosterol is one of the most abundant phytosterols found in nature, and it is known for its cholesterol-lowering properties. Oleic acid is a monounsaturated fatty acid commonly found in olive oil. The combination of these two compounds results in beta-sitosteryl oleate, which has various applications in food, pharmaceuticals, and cosmetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-sitosteryl oleate can be synthesized through enzymatic esterification. One common method involves using immobilized Candida antarctica lipase A as a biocatalyst. The reaction typically occurs under mild conditions, such as a temperature of 40-60°C, and in a solvent-free system to promote green chemistry practices .

Industrial Production Methods: In industrial settings, the production of beta-sitosteryl oleate often involves large-scale enzymatic processes. The use of immobilized enzymes allows for continuous production and easy separation of the product. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-sitosteryl oleate undergoes various chemical reactions, including oxidation, hydrolysis, and transesterification.

Common Reagents and Conditions:

Oxidation: This reaction can occur under accelerated storage conditions, such as at 65°C for 35 days.

Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst.

Major Products:

Hydrolysis: The products are beta-sitosterol and oleic acid.

Transesterification: The products depend on the alcohol used in the reaction.

Applications De Recherche Scientifique

Beta-sitosteryl oleate has a wide range of applications in scientific research:

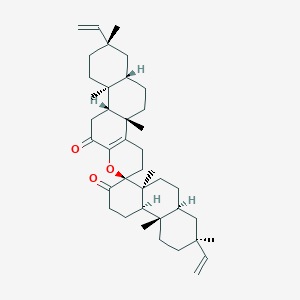

Chemistry: It is used as a model compound to study lipid oxidation and stability in food systems.

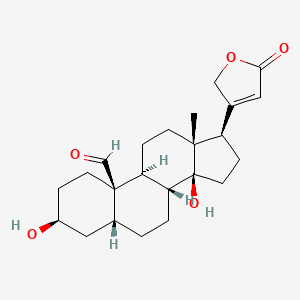

Biology: It is investigated for its potential to lower cholesterol levels and its effects on lipid metabolism.

Medicine: Research focuses on its anti-inflammatory, anticancer, and antioxidant properties.

Mécanisme D'action

Beta-sitosteryl oleate exerts its effects through several mechanisms:

Cholesterol-Lowering: It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body.

Anti-Inflammatory: It inhibits neutrophil migration and reduces neutrophil infiltration into inflamed tissues.

Anticancer: It induces apoptosis, inhibits cell proliferation, and modulates oxidative stress in cancer cells.

Comparaison Avec Des Composés Similaires

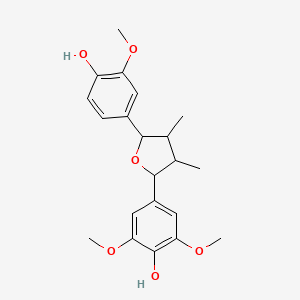

Beta-Sitosterol: A phytosterol with similar cholesterol-lowering properties but without the esterified oleic acid.

Stigmasterol: Another phytosterol with anti-inflammatory and anticancer properties.

Campesterol: A phytosterol that also competes with cholesterol for absorption.

Uniqueness: Beta-sitosteryl oleate is unique due to its esterified form, which enhances its solubility in lipid systems and improves its bioavailability. This makes it more effective in functional food and cosmetic applications compared to its non-esterified counterparts .

Propriétés

Numéro CAS |

3712-16-1 |

|---|---|

Formule moléculaire |

C47H82O2 |

Poids moléculaire |

679.2 g/mol |

Nom IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C47H82O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h16-17,27,36-38,40-44H,8-15,18-26,28-35H2,1-7H3/b17-16-/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |

Clé InChI |

YVDXIVLWTCSVDW-JXMNSIJESA-N |

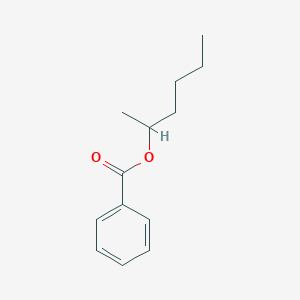

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |

Synonymes |

eta-sitosterol oleate BSSO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1252851.png)

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252855.png)

![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)